

# Solubility Profile of 2,4,5,6-Tetraaminopyrimidine Sulfate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2,4,5,6-Tetraaminopyrimidine sulfate

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## Abstract

**2,4,5,6-Tetraaminopyrimidine sulfate** (TAPS) is a pivotal intermediate in synthetic chemistry, most notably in the production of antifolates like Methotrexate.[1][2] Its utility in pharmaceutical and chemical research hinges on its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a detailed analysis of the solubility of TAPS in various solvent systems, grounded in fundamental chemical principles and supported by available data. We will explore the theoretical underpinnings of its solubility, present qualitative and quantitative data, and provide robust experimental protocols for its determination, enabling researchers to optimize its use in their laboratory and development workflows.

## Physicochemical Characteristics

Understanding the inherent properties of **2,4,5,6-Tetraaminopyrimidine sulfate** is the foundation for interpreting its solubility behavior. The molecule is a salt, composed of the highly polar pyrimidine-2,4,5,6-tetramine cation and a sulfate anion.[3] The presence of four primary amine groups and the sulfate counter-ion dictates its interactions with different solvent environments.

Property	Value	Source(s)
CAS Number	5392-28-9	[2][3]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>6</sub> · H <sub>2</sub> SO <sub>4</sub> (or C <sub>4</sub> H <sub>10</sub> N <sub>6</sub> O <sub>4</sub> S)	[3][4]
Molecular Weight	238.22 g/mol	[2][3]
Appearance	Light yellow to brown crystalline powder	[1][3]
Melting Point	>300 °C (decomposes)	[1][3]
Computed LogP	-1.8474	[5]
Topological Polar Surface Area (TPSA)	204.46 Å <sup>2</sup>	[5]

Expert Insight: The very high melting point (>300 °C) suggests strong intermolecular forces within the crystal lattice, primarily ionic interactions and extensive hydrogen bonding. Overcoming this lattice energy is a critical step in the dissolution process. The highly negative LogP and large TPSA value strongly indicate a preference for polar, hydrophilic environments over non-polar, lipophilic ones.

## The Science of Solubility: Why TAPS Behaves as It Does

As an amine salt, the solubility of TAPS is governed by the principles of "like dissolves like" and the energetics of solvation.[6]

- **Polarity and Ionic Nature:** TAPS is an ionic compound, or salt. In solution, it can dissociate into the tetraaminopyrimidinium cation and the sulfate anion. This charged nature makes it fundamentally suited for dissolution in highly polar solvents capable of stabilizing ions.[6] Water, with its high dielectric constant and ability to solvate both cations and anions, is a prime candidate.
- **Hydrogen Bonding:** The molecule possesses six hydrogen bond donors (the amine groups) and eight acceptors (the ring nitrogens and sulfate oxygens).[5] This extensive hydrogen

bonding capability is key to its interaction with polar protic solvents like water and, to a lesser extent, alcohols.[6][7] The solvent molecules must compete with the strong intermolecular hydrogen bonds within the TAPS crystal lattice.

- **Effect of pH:** The four amino groups on the pyrimidine ring are basic. In the sulfate salt form, these amines are protonated. The solubility of TAPS in aqueous media is therefore expected to be pH-dependent. In acidic to neutral solutions, the protonated, charged form will predominate, enhancing solubility. In highly basic conditions, deprotonation to the free base (2,4,5,6-Tetraaminopyrimidine) would occur. This neutral, though still polar, form may exhibit different solubility characteristics, potentially being less soluble in water than the salt form.[8]

## Solubility Profile Across Solvent Systems

Based on its structure and available data, the solubility of TAPS can be categorized as follows.

Solvent	Solvent Type	Reported Solubility	Rationale / Insight
Water	Polar Protic	Soluble[2][9][10], Slightly Soluble[1], Very Slightly Soluble (Heated)[11]	The high polarity and hydrogen bonding capacity of water effectively solvate the ions. The discrepancies in reported solubility ("soluble" vs. "slightly") may relate to the specific conditions (pH, temperature, purity) of determination. The sulfate group enhances polarity and contributes to water solubility.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble[2], Slightly Soluble (Heated)[11]	DMSO is a powerful, highly polar aprotic solvent known for dissolving a wide range of organic compounds and some inorganic salts.[12] Its ability to accept hydrogen bonds and its high polarity make it an effective solvent for TAPS, particularly for creating concentrated stock solutions for experimental use.

N,N-Dimethylformamide (DMF)	Polar Aprotic	Likely Soluble (by analogy)	Studies on similar pyrimidine derivatives show that DMF is often a better solvent than methanol.[13][14] Given its structural similarity to DMSO, TAPS is expected to have good solubility in DMF.
Ethanol	Polar Protic	Appreciable Solubility	As a polar protic solvent, ethanol can engage in hydrogen bonding. However, its lower polarity compared to water makes it a less effective solvent for ionic salts.[7] Solubility is expected to be lower than in water or DMSO.
Non-Polar Solvents (e.g., Ether, Hexane, CCl <sub>4</sub> )	Non-Polar	Insoluble (predicted)	Amine salts are generally insoluble in non-polar organic solvents.[6] The large energy mismatch between the highly polar solute and the non-polar solvent prevents effective solvation. Studies on other pyrimidine derivatives confirm very low solubility in

solvents like CCl<sub>4</sub>.[\[13\]](#)

[\[14\]](#)

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## Experimental Protocols for Solubility Determination

To ensure reproducible and accurate data, standardized protocols are essential. The choice between a thermodynamic and kinetic assay depends on the application, with the former being the gold standard for formulation and the latter being suitable for high-throughput screening.

### Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound and is critical for lead optimization and formulation development.[\[15\]](#)

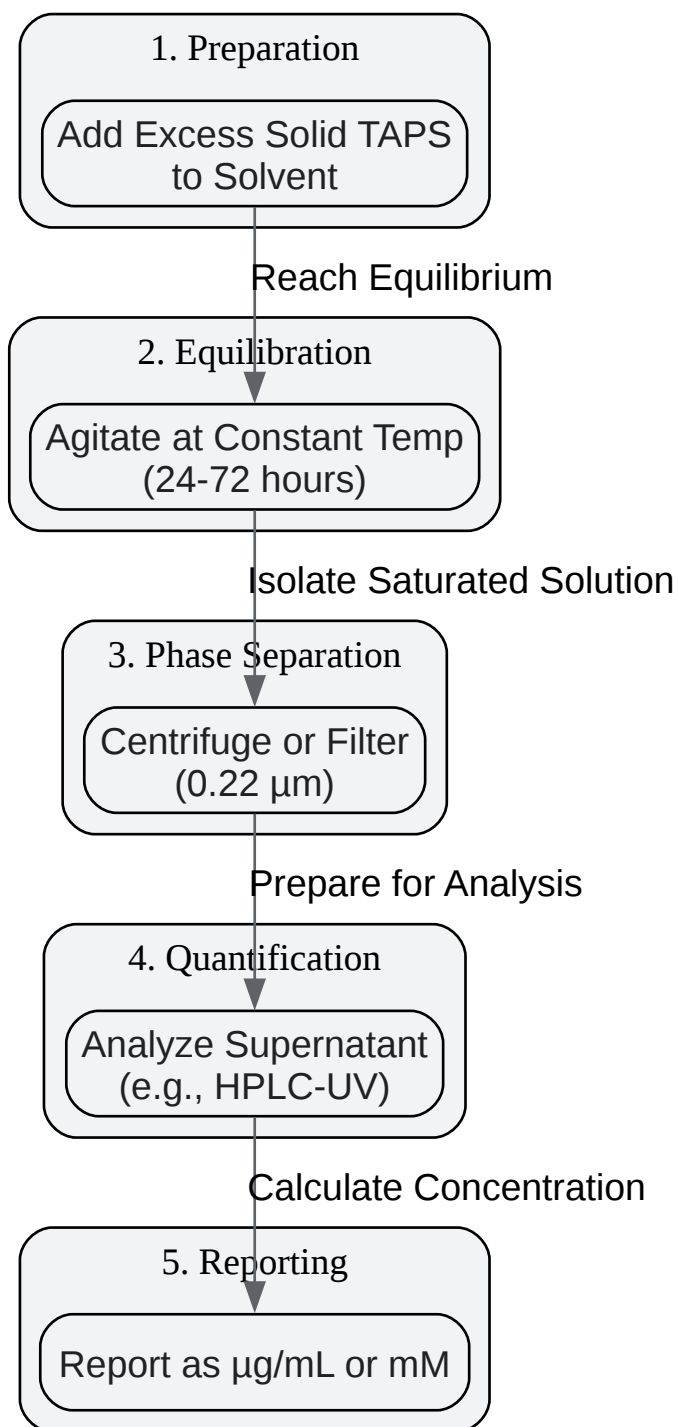
Objective: To determine the saturation concentration of TAPS in a given solvent at equilibrium.

Methodology (Shake-Flask Method):

- **Preparation:** Add an excess amount of solid TAPS (ensuring some solid remains undissolved at the end) to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial.
- **Equilibration:** Place the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[\[15\]](#)
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the aliquot through a low-binding 0.22 µm syringe filter.[\[15\]](#) Causality Note: This step is critical to prevent solid particles from artificially inflating the measured concentration.
- **Quantification:** Prepare a standard curve of TAPS in the chosen analytical solvent. Dilute the filtered supernatant and analyze its concentration using a validated analytical method, such as reverse-phase HPLC with UV detection (λ<sub>max</sub> ~274 nm).[\[15\]](#)[\[16\]](#)

- Reporting: Report the final concentration as the thermodynamic solubility, typically in  $\mu\text{g/mL}$  or mM.

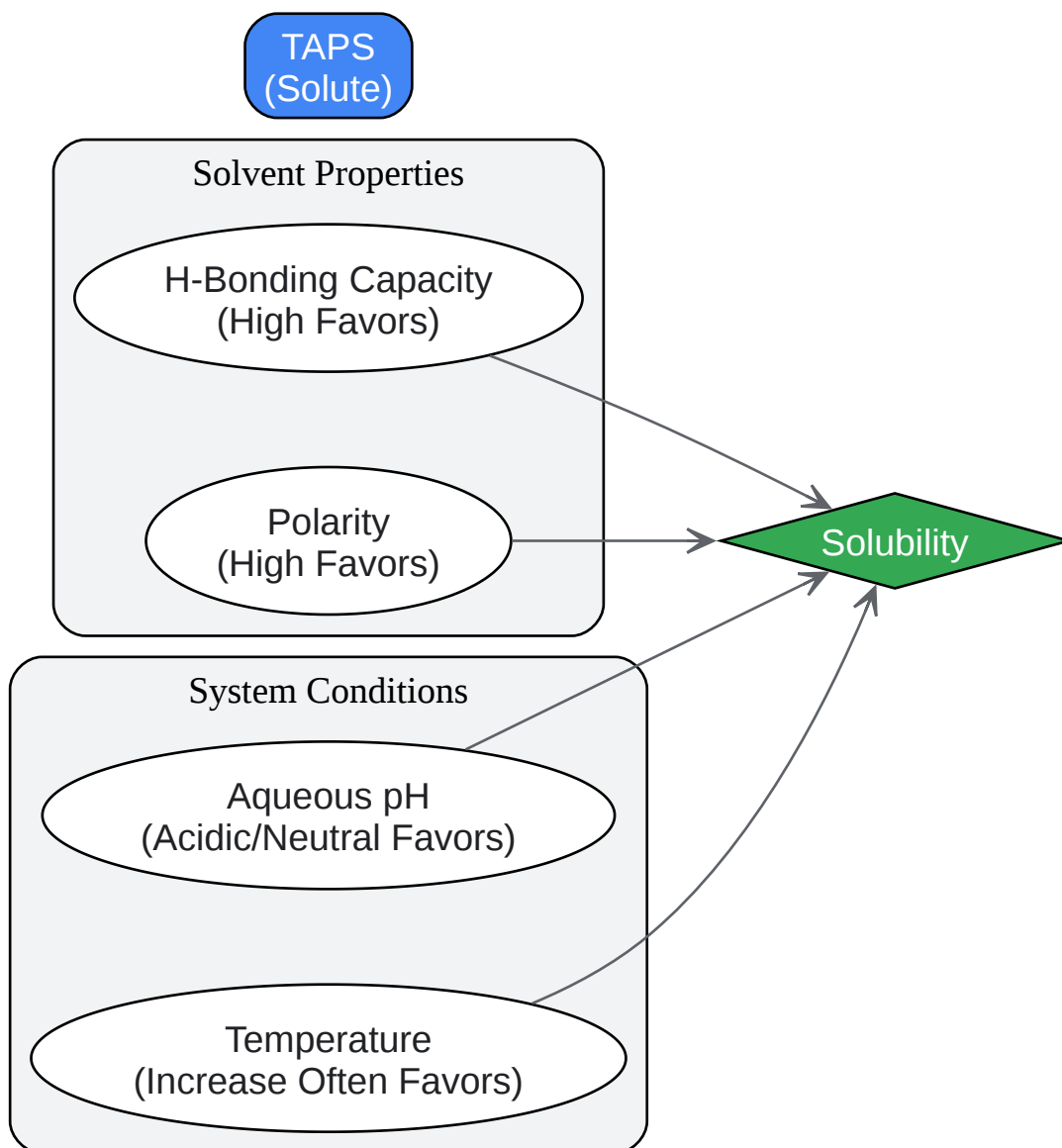
## Diagram: Workflow for Thermodynamic Solubility Determination



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Caption: Workflow for determining thermodynamic solubility.

## Diagram: Key Factors Influencing TAPS Solubility

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Caption: Factors influencing TAPS solubility.

## Trustworthiness & Self-Validation in Protocols



Every protocol must be a self-validating system. For solubility assays, this is achieved through:

- **Visual Confirmation:** At the end of the equilibration period, there must be visible undissolved solid, confirming that a saturated solution was achieved.
- **Standard Curve Linearity:** The quantification is only valid if the standard curve shows high linearity ( $R^2 > 0.99$ ) across the relevant concentration range.
- **Time to Equilibrium:** For novel solvent systems, it is prudent to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration has plateaued and true equilibrium has been reached.

## Conclusion

**2,4,5,6-Tetraaminopyrimidine sulfate** is a highly polar, ionic compound whose solubility is dominated by its ability to form strong hydrogen bonds and electrostatic interactions. It exhibits good solubility in polar solvents, particularly water and DMSO, making these ideal choices for reaction media and for preparing stock solutions.<sup>[2][9]</sup> Conversely, it is predicted to be insoluble in non-polar organic solvents, a property that can be exploited during purification to remove lipophilic impurities. The provided data and experimental protocols offer a robust framework for researchers to confidently handle and deploy this critical chemical intermediate in their drug discovery and development endeavors.

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## References

1. chembk.com [chembk.com]
2. 2,4,5,6-Tetraaminopyrimidine sulfate, 97% | Fisher Scientific [fishersci.ca]
3. chemimpex.com [chemimpex.com]
4. 2,4,5,6-Tetraaminopyrimidine sulfate(5392-28-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ec.europa.eu [ec.europa.eu]
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